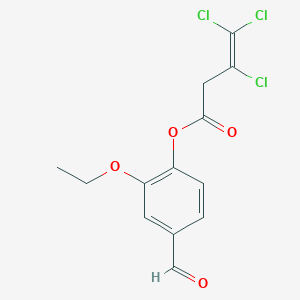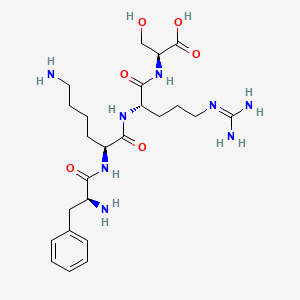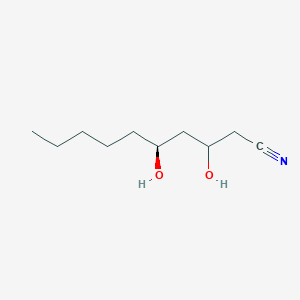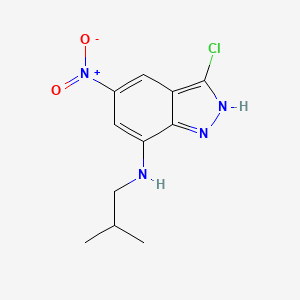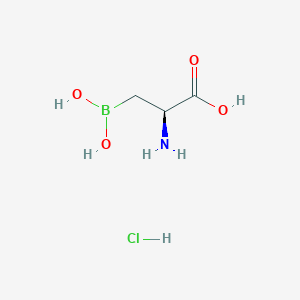
3,6-Bis(5-bromo-3-tetradecylthiophen-2-YL)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is a complex organic compound that belongs to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine typically involves a multi-step process. One common method includes the following steps:
Formation of the thiophene derivative: The starting material, 3-tetradecylthiophene, undergoes bromination to introduce bromine atoms at the 5-position, resulting in 5-bromo-3-tetradecylthiophene.
Cyclization: The brominated thiophene derivative is then subjected to a cyclization reaction with hydrazine derivatives to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the thiophene rings.
科学研究应用
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug discovery and development.
作用机制
The mechanism of action of 3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is primarily related to its ability to interact with specific molecular targets and pathways. The bromine and thiophene groups can participate in various interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which influence the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
相似化合物的比较
Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: Similar structure but with hexyl groups instead of tetradecyl groups.
3,6-Dibromo-pyridazine: Lacks the thiophene groups, resulting in different chemical properties.
3,6-Bis(4-tert-butylphenyl)pyridazine: Contains tert-butylphenyl groups instead of thiophene groups.
Uniqueness
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is unique due to the presence of both bromine and long alkyl chains (tetradecyl groups) attached to the thiophene rings. This combination imparts distinct electronic, optical, and solubility properties, making it valuable for specific applications in organic electronics and material science .
属性
CAS 编号 |
872090-24-9 |
|---|---|
分子式 |
C40H62Br2N2S2 |
分子量 |
794.9 g/mol |
IUPAC 名称 |
3,6-bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C40H62Br2N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-31-37(41)45-39(33)35-29-30-36(44-43-35)40-34(32-38(42)46-40)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
InChI 键 |
UUEXPXVOBNRAMZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1=C(SC(=C1)Br)C2=NN=C(C=C2)C3=C(C=C(S3)Br)CCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)
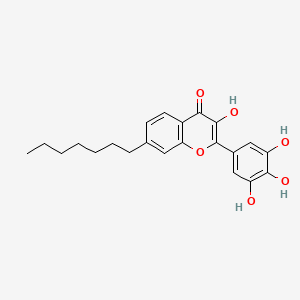
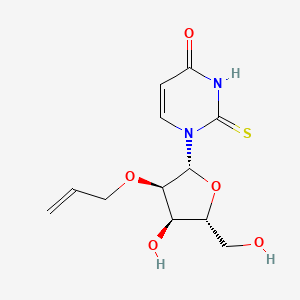
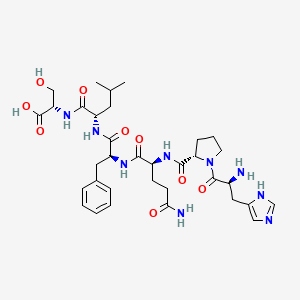

![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
